ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate
Description
Properties
IUPAC Name |
ethyl (E)-3-(4-formyl-1-methylpyrrol-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)5-4-10-6-9(8-13)7-12(10)2/h4-8H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRLATUVLJJHNP-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CN1C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CN1C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Esterification: The acrylate ester moiety can be introduced through esterification reactions involving ethyl alcohol and acrylic acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitro groups (NO2+)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Hydroxymethyl derivatives
Substitution: Halogenated or nitro-substituted pyrrole derivatives
Scientific Research Applications
Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the acrylate ester moiety can undergo polymerization or copolymerization reactions. These interactions can lead to the formation of new chemical entities with desired properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate with analogous acrylate derivatives documented in recent literature. Key differences in substituents, synthesis, and properties are highlighted.
Substituent Variations and Electronic Effects
Compound 1 : 4-Methoxyphenyl (E)-3-(1-(2-formyl-1H-pyrrol-1-yl)naphthalen-2-yl)acrylate (5ah)
- Structure : Features a naphthalene-fused pyrrole with a 2-formyl group and a 4-methoxyphenyl ester.
- Synthesis : Prepared via palladium-catalyzed C–H activation using L-tert-leucine as a chiral transient director. Yield: 54% (E/Z = 96:4).
- The 4-methoxyphenyl ester increases steric bulk and electron-donating effects compared to the ethyl ester in the target compound.
Compound 2 : (E)-Ethyl 3-(1-cyclohexyl-6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)acrylate
- Structure : Contains a complex imidazo-pyrrolo-pyrazine core with a tosyl group and cyclohexyl substituent.
- Synthesis : Synthesized via Suzuki–Miyaura coupling (70% yield), followed by hydrolysis to the carboxylic acid (37.2% yield).
Physicochemical and Functional Properties
Reactivity and Stability
- The formyl group in the target compound’s pyrrole ring renders it reactive toward nucleophiles (e.g., amines for Schiff base formation), whereas Compound 1’s naphthalene system may stabilize excited states for fluorescence .
- Compound 2’s tosyl group improves solubility in organic solvents, while the ethyl ester in the target compound offers simpler hydrolysis pathways .
Research Tools and Structural Analysis
Crystallographic software such as SHELX and visualization tools like ORTEP-3 are critical for resolving the stereochemistry and electronic environments of these compounds. For example, the E/Z ratio of Compound 1 (96:4) was likely confirmed via X-ray crystallography using these programs.
Biological Activity
Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a formyl group, a methyl group, and an acrylate ester moiety attached to a pyrrole ring, which contribute to its reactivity and biological properties.
- IUPAC Name : this compound
- CAS Number : 852475-62-8
- Molecular Formula : C11H13NO3
- Molecular Weight : 207.23 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis.
- Introduction of the Formyl Group : Achieved through the Vilsmeier-Haack reaction.
- Esterification : Involves the reaction of ethyl alcohol with acrylic acid under acidic conditions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrrole derivatives have shown promising results against various cancer cell lines, including:
- HeLa Cells : IC50 values around 0.029 μM.
- MCF-7 Cells : IC50 values approximately 0.035 μM.
These compounds induce apoptosis in cancer cells, suggesting a mechanism involving the activation of apoptotic pathways such as PARP and CASP3 cleavage .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Similar pyrrole derivatives have shown activity against various fungi and bacteria, making them potential candidates for developing new antimicrobial agents .
The mechanism of action for this compound may involve:
- Nucleophilic Addition Reactions : The formyl group can participate in nucleophilic attacks leading to the formation of new compounds.
- Polymerization Reactions : The acrylate moiety can undergo polymerization, potentially leading to the development of novel materials with bioactive properties .
Case Studies
Q & A
Basic: What are the optimal synthetic routes for ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate, and how can reaction conditions be systematically optimized?
Methodological Answer:
Optimization should employ Design of Experiments (DoE) principles to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions. Computational tools like quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and regioselectivity, reducing trial-and-error approaches .
Advanced: How can computational methods like DFT or reaction path search algorithms aid in predicting reaction mechanisms or regioselectivity?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* basis sets) can map potential energy surfaces to identify intermediates and transition states. Reaction path search algorithms (e.g., IRC calculations) validate mechanistic pathways, while Fukui indices predict electrophilic/nucleophilic sites on the molecule. This approach was successfully applied in analogous pyrrole derivatives to resolve regioselectivity in formylation reactions .
Basic: What spectroscopic and crystallographic techniques are essential for confirming the structure and stereochemistry?
Methodological Answer:
- NMR : - and -NMR to confirm proton environments and carbon frameworks. NOESY can validate (E)-stereochemistry via spatial coupling.
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for ethyl 5-formyl-pyrrole derivatives .
- IR spectroscopy : Confirms functional groups (e.g., formyl C=O stretch at ~1700 cm) .
Advanced: How should researchers address discrepancies between experimental yields and computational predictions?
Methodological Answer:
Implement an iterative feedback loop :
Compare experimental yields with DFT-predicted activation energies.
Re-optimize computational models using solvent correction methods (e.g., SMD implicit solvation).
Validate revised models with controlled experiments (e.g., kinetic isotope effects).
This methodology aligns with ICReDD’s reaction design framework .
Basic: What in vitro methodologies are recommended for evaluating bioactivity against molecular targets?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based or colorimetric kits (e.g., acetylcholinesterase inhibition for neuroactivity).
- Cell viability assays : MTT or resazurin assays for anticancer potential.
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases) .
Advanced: What strategies can be employed for comparative SAR studies with halogenated analogs?
Methodological Answer:
- Synthesize analogs with substituents (e.g., Br, Cl, F) at the 4-position of the pyrrole ring.
- Compare bioactivity (e.g., IC) and electronic properties (Hammett σ constants).
- Use multivariate analysis (e.g., PCA) to correlate substituent effects with activity, as seen in brominated pyridine derivatives .
Advanced: What reactor design considerations are critical for scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Continuous flow reactors : Enhance heat/mass transfer for exothermic reactions.
- In-line analytics : Real-time HPLC or FTIR monitoring to detect stereochemical drift.
- Residence time distribution (RTD) modeling : Ensures uniform reaction conditions, critical for E/Z selectivity .
Basic: What advanced purification techniques are effective for isolating the compound from complex mixtures?
Methodological Answer:
- Preparative HPLC : Use C18 columns with gradient elution (MeCN/HO + 0.1% TFA).
- Crystallization screening : Employ solvent/anti-solvent pairs (e.g., ethyl acetate/hexane) guided by Hansen solubility parameters.
- Flash chromatography : Optimize mobile phase polarity using TLC R values .
Advanced: How can frontier molecular orbital (FMO) analysis through DFT provide insights into reactivity patterns?
Methodological Answer:
Calculate HOMO/LUMO energies to predict:
- Electrophilic sites : High HOMO regions (e.g., formyl group).
- Nucleophilic attack : LUMO localization on the acrylate double bond.
FMO analysis in ethyl pyrrole carboxylates revealed charge transfer interactions critical for reactivity .
Basic: What statistical validation methods ensure reproducibility in biological activity assessments?
Methodological Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
